

Optimizing fluopyram application timing and concentration for maximum efficacy

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Compound of Interest

Compound Name: **Fluopyram**

Cat. No.: **B1672901**

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Technical Support Center: Fluopyram Application & Efficacy

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **fluopyram**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for **fluopyram**?

A1: **Fluopyram** is a broad-spectrum pyridinyl ethyl benzamide fungicide and nematicide.[\[1\]](#)[\[2\]](#) Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of target organisms.[\[1\]](#)[\[3\]](#)[\[4\]](#) By blocking the conversion of succinate to fumarate, **fluopyram** disrupts cellular energy production (ATP synthesis) and the formation of essential metabolic precursors, ultimately leading to the cessation of growth, paralysis, and death of the fungus or nematode.[\[1\]](#)[\[4\]](#)[\[5\]](#) This inhibition affects all fungal growth stages, from spore germination to sporulation.[\[1\]](#)[\[2\]](#)

Q2: Is **fluopyram** systemic in plants?

A2: Yes, **fluopyram** exhibits translaminar and acropetal systemic activity.[\[1\]](#)[\[2\]](#)[\[6\]](#) After application, it is taken up by the plant and moves upwards within the xylem. This systemic

movement helps protect the entire plant, including new growth that develops after application.

[1][6]

Q3: What is the optimal timing for **fluopyram** application for nematode control?

A3: For controlling root-knot nematodes (*Meloidogyne incognita*), research indicates that the optimal application time is at planting or up to one day after planting.[7][8] A significant control effect has been observed for up to 14 days after planting.[7][8] **Fluopyram** is most effective against nematodes that are in the rhizosphere (the soil region around the roots) and has limited efficacy against juveniles that have already penetrated the plant roots.[7][8] It is particularly effective against the second-stage juveniles (J2) of root-knot nematodes, preventing them from invading the roots.[5]

Q4: Can resistance to **fluopyram** develop?

A4: Yes, as with other site-specific fungicides, there is a risk of resistance development to **fluopyram**.[1][9] To mitigate this risk, it is crucial to implement resistance management strategies. This includes rotating or tank-mixing **fluopyram** with fungicides from different Fungicide Resistance Action Committee (FRAC) groups.[1][10] Do not make more than two sequential applications of a Group 7 fungicide (SDHI) before rotating to a different group.[11] For some crops, a maximum number of SDHI-containing fungicide applications per year is recommended.[10]

Q5: What are some common reasons for observing reduced efficacy of **fluopyram** in my experiments?

A5: See the Troubleshooting Guide below for a detailed breakdown of potential issues. Common factors include incorrect application timing, improper concentration, the presence of resistant pathogen strains, and environmental conditions affecting fungicide uptake and persistence.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Reduced or no efficacy against fungal pathogens.	Incorrect Application Timing: Fluopyram is most effective when applied preventively or in the early stages of disease development. [10]	Apply before or at the first sign of disease. For established infections, efficacy may be reduced.
Pathogen Resistance: The target pathogen population may have developed resistance to SDHI fungicides. [9]	Test pathogen sensitivity to fluopyram. Use a fungicide with a different mode of action. Implement a resistance management program with fungicide rotations. [10]	
Incorrect Concentration: The concentration used may be too low for the target pathogen.	Refer to the Efficacy Data tables below for recommended concentration ranges. Conduct a dose-response experiment to determine the optimal EC50 for your specific pathogen isolate.	
Poor Coverage: Inadequate spray coverage may result in incomplete protection of plant tissues.	Ensure thorough and uniform application, especially for non-systemic or translaminar modes of action. Use appropriate spray volumes and nozzles. [12]	
Inconsistent results in nematode control experiments.	Application Timing Relative to Infection: Fluopyram has limited activity against nematodes that have already infected the roots. [7][8]	Apply fluopyram at or shortly after planting to target nematodes in the soil before they penetrate the roots. [8]
Soil Type and Organic Matter: Soil composition can affect the availability and persistence of fluopyram in the root zone.	Consider soil properties when determining application rates. Higher organic matter may require higher application rates.	

Nematode Recovery: Some nematodes that appear dead after in vitro treatment may recover and remain infective. [7] [13]	In in vitro assays, transfer treated nematodes to a recovery medium to assess true mortality before drawing conclusions.	
Phytotoxicity symptoms observed on treated plants.	High Concentration: Applying fluopyram at concentrations significantly higher than recommended may cause phytotoxicity in some plant species. [14]	Adhere to recommended application rates. Conduct a small-scale trial on a few plants to check for phytotoxicity before treating the entire batch.
Tank Mix Incompatibility: Mixing fluopyram with certain other pesticides or adjuvants can sometimes lead to phytotoxicity. [11]	Conduct a jar test to check for physical compatibility before tank-mixing. [11] Always follow label instructions for compatible tank-mix partners.	
Environmental Stress: Plants under environmental stress (e.g., drought, extreme temperatures) may be more susceptible to phytotoxicity.	Avoid applying fungicides to stressed plants. Ensure plants are well-watered and grown under optimal conditions.	

Data Presentation

Table 1: In Vitro Efficacy of Fluopyram Against Various Fungal Pathogens

Pathogen	EC50 (µg/mL)	EC50 (mg/L)	Notes
Fusarium virguliforme	3.35[15]	3.35	Causal agent of Sudden Death Syndrome in soybean.
Botrytis cinerea	5.389[15][16]	5.389	Causal agent of gray mold.
Alternaria solani	0.244[15][16]	0.244	Causal agent of early blight in tomatoes and potatoes.
Pestalotiopsis sp.	-	63.807[17]	A plant pathogenic fungus.
Ceratocystis sp.	-	496.618[17]	A genus of ascomycete fungi.

Table 2: Recommended Application Rates and Timing for Disease Control

Crop/Target	Application Rate	Application Timing/Instructions
General Fungal Control	100 - 250 g a.i./ha[1]	Apply preventively or at the early stages of disease.[10]
Pine Wilt Disease	1 kg/ha (1% a.i. suspension concentrate)[17]	Aerial application to tree crowns.[17]
Eggplant Root-Knot Nematodes	60 g a.i./ha[18]	Applied via chemigation with 200 L/ha irrigation water.[18]
Canola (Seed Treatment)	30–150 g a.i./100 kg seed[19]	To control cotyledon infection by <i>Leptosphaeria maculans</i> . [19]
Beech Leaf Disease	Varies (e.g., 0.63 mL/L)[20]	Foliar application program, potentially initiated in early summer.[20]

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

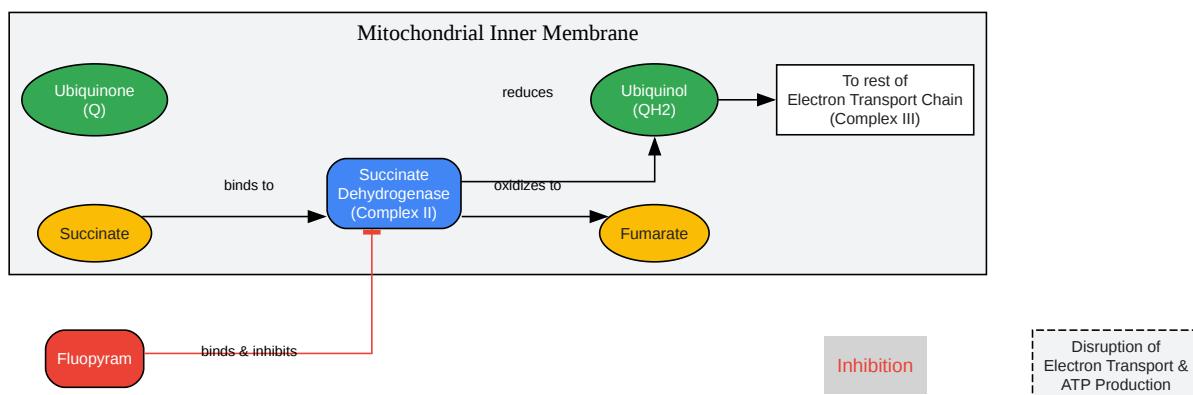
- Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
- Fungicide Stock Solution: Prepare a stock solution of **fluopyram** in an appropriate solvent (e.g., DMSO).
- Serial Dilutions: Perform serial dilutions of the **fluopyram** stock solution to achieve the desired final concentrations in the PDA medium (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
- Amending the Medium: While the PDA is still molten (around 50-60°C), add the appropriate volume of each **fluopyram** dilution to create a series of fungicide-amended plates. Also, prepare control plates with the solvent only. Pour the amended PDA into sterile Petri dishes and allow them to solidify.
- Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a young culture of the target fungus. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
- Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 1°C) in the dark.[\[16\]](#)
- Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plates reaches the edge of the plate.
- Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to perform a probit analysis or non-linear regression to determine the EC50 value (the effective concentration that inhibits growth by 50%).

Protocol 2: Nematode Motility and Mortality Assay

- Nematode Suspension: Prepare a suspension of second-stage juveniles (J2) of the target nematode (e.g., *Meloidogyne incognita*) in sterile water.

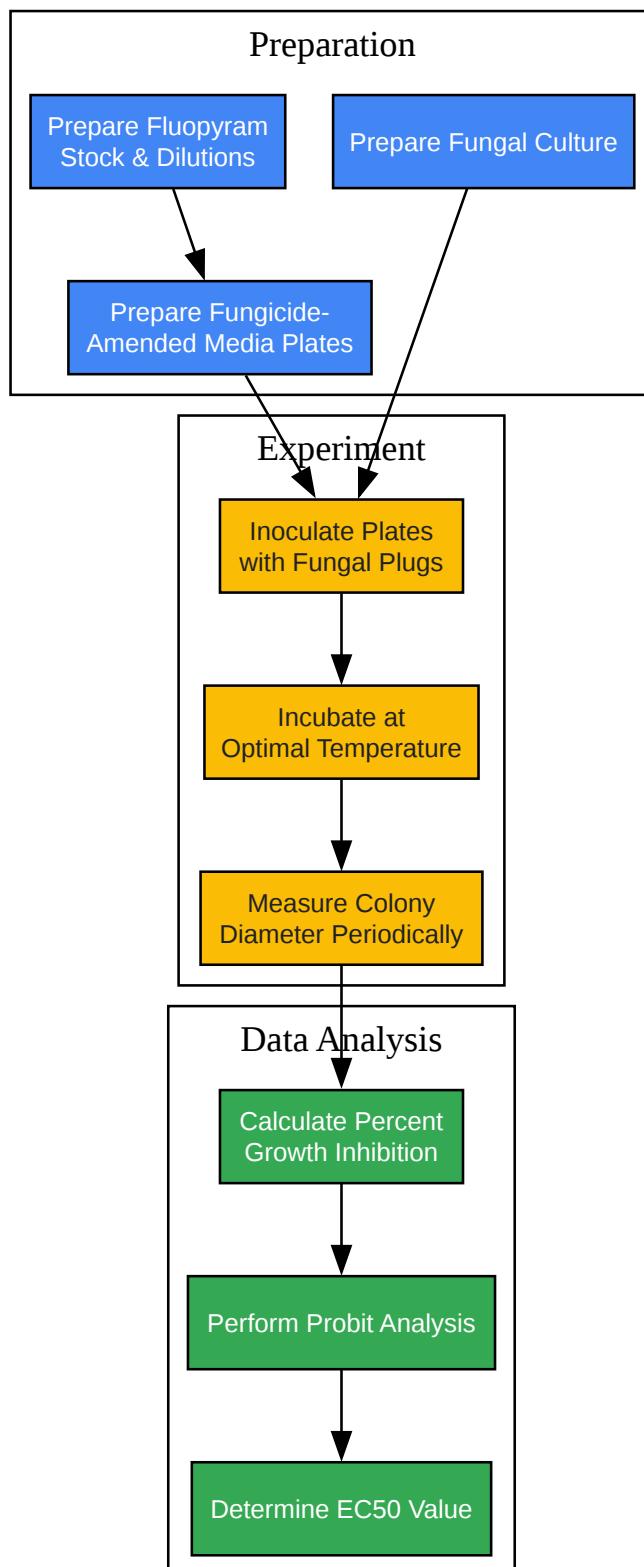
- Treatment Preparation: In a multi-well plate, add the J2 suspension to wells containing serial dilutions of **fluopyram** to achieve the desired final concentrations. Include a control well with no **fluopyram**.
- Incubation: Incubate the plates at a controlled temperature (e.g., 24°C) for a defined period (e.g., 24, 48, 72 hours).[15]
- Motility Assessment: At each time point, observe the nematodes under a microscope. Categorize them as motile (actively moving) or immotile (straight and unresponsive to probing with a fine needle).
- Mortality/Recovery Assessment: To confirm mortality, transfer the immotile nematodes to a well containing fresh, untreated water.[7][13] After a recovery period (e.g., 24 hours), re-assess their motility. Nematodes that remain immotile are considered dead.
- Analysis: Calculate the percentage of mortality for each **fluopyram** concentration, corrected for any mortality observed in the control group. Determine the LC50 (lethal concentration to kill 50% of the population) using statistical software.

Visualizations



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Caption: **Fluopyram**'s mode of action via SDH inhibition.



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Caption: Workflow for determining fungal EC50 of **fluopyram**.

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